molecular formula C29H31N3O4S B3006301 N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 497073-44-6

N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B3006301
CAS No.: 497073-44-6
M. Wt: 517.64
InChI Key: OAHBOTPRCSMBGD-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C29H31N3O4S and its molecular weight is 517.64. The purity is usually 95%.
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Biological Activity

N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Indole moiety : Often associated with various pharmacological effects.
  • Dimethoxybenzamide : May enhance lipophilicity and bioavailability.
  • Thioether linkage : Could influence metabolic stability and interaction with biological targets.

Molecular Formula : C₁₇H₁₈N₂O₃S
Molecular Weight : 334.40 g/mol

Research indicates that compounds with similar structures often interact with multiple biological pathways. The following mechanisms have been proposed based on related compounds:

  • Inhibition of Enzymatic Activity : Many thiazole and thiazolidine derivatives exhibit inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Modulation of Inflammatory Pathways : Compounds like this compound may affect cytokine production, particularly interleukin-1 beta (IL-1β), which is significant in inflammatory responses .
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their respective IC₅₀ values (concentration required to inhibit 50% of the target activity):

CompoundTargetIC₅₀ (μM)Effect
Benzylidene-thiazolidineIL-1β1077% inhibition
Thiazole derivativeAChE0.2744.6% Aβ inhibition
Thiazolidin compoundGSK-3β22.2Significant inhibition

Study 1: Anticancer Activity

In a study investigating the anticancer properties of thiazole derivatives, it was found that certain compounds induced apoptosis in cancer cell lines such as HeLa and A431 through intrinsic and extrinsic pathways. The presence of specific substituents on the phenyl ring was critical for enhancing cytotoxicity .

Study 2: Neuroprotective Effects

Another research focused on neuroprotective effects demonstrated that a related compound significantly reduced Aβ-induced toxicity in neuronal cells by modulating AChE activity. This suggests potential applications in Alzheimer's disease therapy .

Properties

IUPAC Name

N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4S/c1-19-9-11-23(20(2)15-19)31-28(33)18-37-27-17-32(24-8-6-5-7-22(24)27)14-13-30-29(34)21-10-12-25(35-3)26(16-21)36-4/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHBOTPRCSMBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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